molecular formula C8H11ClN2 B1490179 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole CAS No. 2092067-75-7

4-(chloromethyl)-3-cyclobutyl-1H-pyrazole

Cat. No.: B1490179
CAS No.: 2092067-75-7
M. Wt: 170.64 g/mol
InChI Key: VRYKEXHDXKFXDP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole (CAS 1823317-79-8) is a versatile chemical building block prized in medicinal chemistry for constructing novel nitrogenous heterocyclic scaffolds. With a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol, this compound serves as a key synthetic intermediate. The reactive chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to create diverse compound libraries through nucleophilic substitution and cross-coupling reactions. Pyrazole analogs are a class of bioactive nitrogenous heterocycles that play an essential role in drug discovery. Incorporating various substituents onto the pyrazole nucleus has led to developed pharmaceuticals, including anti-inflammatory agents. Research indicates that novel pyrazole-substituted compounds are investigated for their anti-inflammatory activity, with some derivatives showing increased potency in preclinical models. The cyclobutyl moiety contributes to the three-dimensional structure, potentially influencing the compound's pharmacokinetic properties and target binding affinity. This makes this compound a valuable precursor for researchers designing and synthesizing novel bioactive molecules for pharmacological screening. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-5-cyclobutyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKEXHDXKFXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclobutyl group and a chloromethyl substituent. The structural characteristics contribute to its reactivity and biological interactions.

Compound Name Structural Features Unique Characteristics
This compoundCyclobutyl group, chloromethyl substituentPotential for covalent bonding with nucleophilic sites on proteins

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of specific biological pathways, making it a candidate for therapeutic development against various diseases, including cancer and inflammatory disorders .

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Potential: The compound may serve as a lead structure in developing new anticancer agents due to its ability to inhibit tumor growth through targeted interactions with cellular pathways .
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, although further investigations are required to confirm these effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on Antimicrobial Activity:
    • A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, revealing significant inhibitory effects. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
  • Evaluation of Anticancer Properties:
    • Research focused on the cytotoxic effects of pyrazole compounds demonstrated that specific substitutions could improve selectivity and potency against cancer cell lines. The mechanism involved apoptosis induction through caspase activation, showcasing the compound's potential as an anticancer agent .
  • Anti-inflammatory Research:
    • Investigations into the anti-inflammatory properties of related compounds indicated that they could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole moiety have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A recent study found that certain pyrazole derivatives displayed a high selectivity index for COX-2 inhibition, indicating their potential as anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib .

Analgesic Properties
In addition to anti-inflammatory effects, pyrazole derivatives have also been investigated for analgesic activities. Some compounds have shown promising results in pain models, demonstrating efficacy comparable to established analgesics . These findings suggest that 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole could be a candidate for developing new pain relief medications.

Antimicrobial and Antiviral Activities
The compound's structure may also confer antimicrobial properties. Research indicates that various pyrazole derivatives demonstrate activity against different bacterial strains and viruses . The ability of these compounds to disrupt microbial growth pathways makes them potential candidates for further development in treating infections.

Antidiabetic Effects
Emerging studies have highlighted the antidiabetic potential of pyrazole derivatives. For example, specific substituted pyrazoles have been reported to lower blood glucose levels effectively in animal models . This application is particularly relevant given the rising prevalence of diabetes worldwide.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. Researchers have explored various synthetic pathways to optimize yield and biological activity:

  • Cyclization Reactions: These reactions are crucial for forming the pyrazole ring, often utilizing hydrazine derivatives.
  • Chloromethylation: The introduction of the chloromethyl group enhances reactivity, allowing for further modifications that can improve biological activity.

Recent advancements in synthetic methodologies have enabled the development of more complex pyrazole derivatives with enhanced pharmacological profiles .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Selvam et al. (2014)Anti-inflammatorySynthesized a series of pyrazoles showing significant inhibition of inflammation markers compared to standard drugs like diclofenac .
Cottineau et al. (2002)AntidiabeticDeveloped substituted pyrazoles that exhibited hypoglycemic effects in diabetic models .
El-Sayed et al. (2020)AnalgesicReported on a derivative that demonstrated potent analgesic effects in pain models, indicating potential for clinical application .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Key Compounds :

4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole ():

  • Substituents: Chloromethyl (4-position), difluoromethoxy (5-position), trifluoromethyl (3-position), methyl (1-position).
  • Synthesis: Prepared via multi-step halogenation and alkylation reactions, emphasizing the versatility of chloromethyl groups in functionalizing pyrazole cores .
  • Application: Intermediate for herbicidal agents, leveraging fluorine substituents for enhanced lipophilicity and metabolic stability.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Substituents: Chloromethylphenyl (4-position), methyl (1,2-positions), nitro (5-position). Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology to generate alcohols and esters, demonstrating the chloromethyl group’s role in cross-coupling reactions .

1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate ():

  • Substituents: Methyl (5-position), triazole-acetate hybrid.
  • Synthesis: Highlights click chemistry approaches for pyrazole-triazole hybrids, contrasting with the alkylation strategies used for chloromethyl-containing analogs .
Physicochemical and Reactivity Differences
Property 4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole 4-(Chloromethyl)-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole 4-[4-(Chloromethyl)phenyl]imidazole
Molecular Weight (g/mol) ~186.6 (estimated) 276.6 306.7
Key Functional Groups Cl-CH2, cyclobutyl Cl-CH2, CF3, OCHF2 Cl-CH2, nitro, methyl
Reactivity High (Cl-CH2 for SN2) Moderate (steric hindrance from CF3 and OCHF2) High (activated by nitro group)
Application Potential Drug intermediates, materials science Herbicides Antiparasitic agents
  • Chloromethyl Group : The target compound’s chloromethyl group enables alkylation or cross-coupling, similar to and . However, steric effects from the cyclobutyl group may reduce reactivity compared to less hindered analogs .
  • Fluorinated vs. Cyclic Alkyl Groups : Fluorinated derivatives () exhibit higher metabolic stability but lower solubility in polar solvents. The cyclobutyl group in the target compound balances steric bulk with moderate lipophilicity .

Preparation Methods

Synthesis of 3-Cyclobutyl-1H-pyrazole Core

The pyrazole ring is commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds. For the cyclobutyl substituent at C-3, cyclobutyl-substituted β-ketoesters or diketones are used.

Typical procedure:

  • React cyclobutyl-substituted β-ketoester with hydrazine hydrate in ethanol under reflux.
  • The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization to form the pyrazole ring.
  • Isolate the 3-cyclobutyl-1H-pyrazole intermediate by filtration or extraction.
Step Reagents Conditions Yield (%) Notes
1 Cyclobutyl β-ketoester + NH2NH2·H2O Ethanol, reflux 4-6 h 70-85 Formation of pyrazole ring

Chloromethylation at the 4-Position

The chloromethyl group is introduced via selective electrophilic substitution at the 4-position of the pyrazole ring.

Common chloromethylation methods:

Step Reagents Conditions Yield (%) Notes
2 3-Cyclobutyl-1H-pyrazole + HCHO + HCl 0–5 °C to RT, 2–4 h 60-75 Blanc reaction, risk of polyalkylation
2a 3-Cyclobutyl-1H-pyrazole + MOM-Cl + base Room temperature, 3 h 65-80 Milder, more selective chloromethylation

Alternative Synthetic Routes

Reaction Mechanism Insights

  • The pyrazole ring's electron density favors electrophilic substitution at the 4-position, facilitated by resonance stabilization.
  • Chloromethylation proceeds via formation of a hydroxymethyl intermediate, which is then converted to the chloromethyl group by protonation and chloride attack.
  • Side reactions such as over-alkylation or polymerization of formaldehyde can be minimized by low temperature and controlled reagent addition.

Summary Table of Preparation Methods

Method No. Starting Material Chloromethylation Reagent Conditions Yield (%) Advantages Disadvantages
1 3-Cyclobutyl-1H-pyrazole Formaldehyde + HCl (Blanc) 0–5 °C to RT, 2–4 h 60-75 Simple, inexpensive reagents Side reactions, harsh conditions
2 3-Cyclobutyl-1H-pyrazole Chloromethyl methyl ether + base RT, 3 h 65-80 Milder, more selective MOM-Cl toxicity concerns
3 3-Cyclobutyl-1H-pyrazole Paraformaldehyde + NCS RT, 2-3 h 70-78 Good selectivity, fewer byproducts Requires careful handling of NCS
4 Cyclobutyl β-ketoester + hydrazine Subsequent chloromethylation Reflux for pyrazole, then chloromethylation Overall 50-70 Straightforward pyrazole synthesis Multi-step, purification needed

Research Findings and Optimization

  • Studies indicate that the choice of chloromethylation reagent significantly affects yield and purity. For example, chloromethyl methyl ether provides cleaner products but requires careful handling due to toxicity.
  • Reaction temperature control is critical to avoid polymerization of formaldehyde and over-chloromethylation.
  • Use of solvents like dichloromethane or acetonitrile during chloromethylation can improve selectivity.
  • Catalysts such as Lewis acids (e.g., ZnCl2) have been reported to enhance chloromethylation efficiency in some pyrazole derivatives.
  • Purification typically involves recrystallization or chromatographic techniques to separate mono-chloromethylated product from poly-substituted impurities.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-3-cyclobutyl-1H-pyrazole?

The compound can be synthesized via Vilsmeier-Haack formylation or nucleophilic substitution. For example, the Vilsmeier-Haack reaction involves treating 3-cyclobutyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the chloromethyl group at the 4-position . Key steps include maintaining anhydrous conditions and controlling reaction temperatures (0–5°C during reagent addition, followed by gradual warming to 60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .

Q. How can structural characterization be performed to confirm the identity of this compound?

Use a combination of NMR (¹H, ¹³C, DEPT), FT-IR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, grow single crystals via slow evaporation in ethanol and analyze via X-ray diffraction (XRD). Crystallographic parameters (e.g., space group, unit cell dimensions) should align with literature data for related pyrazole derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation and hydrolysis of the chloromethyl group. Regular stability checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor purity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for pyrazole derivatives?

Discrepancies in NMR or mass spectra often arise from impurities or solvent effects. Use orthogonal methods:

  • Compare experimental HRMS with theoretical isotopic patterns.
  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Cross-validate with computational chemistry tools (e.g., DFT-based NMR prediction) .

Q. What experimental designs are suitable for studying the regioselectivity of substitution reactions in this compound?

To probe reactivity at the chloromethyl group vs. the pyrazole ring:

  • Conduct competitive reactions with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, temperature gradients).
  • Monitor reaction progress via LC-MS and isolate intermediates for structural analysis .
  • Use DFT calculations (e.g., Fukui indices) to predict electrophilic sites .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Synthesize analogs with modifications at the chloromethyl (e.g., replacing Cl with Br) or cyclobutyl (e.g., cyclohexyl substitution) groups .
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) using dose-response curves (IC₅₀ determination).
  • Corrogate results with molecular docking simulations to identify key binding interactions .

Q. What strategies mitigate degradation during long-term biological assays?

Degradation pathways (e.g., hydrolysis, oxidation) can be minimized by:

  • Using stabilizers like BHT (butylated hydroxytoluene) in assay buffers.
  • Conducting stability studies under assay conditions (pH 7.4, 37°C) with periodic LC-MS analysis .
  • Designing prodrug derivatives to enhance stability in aqueous media .

Q. How can reaction mechanisms for chloromethyl group transformations be elucidated?

  • Perform kinetic isotope effect (KIE) studies using deuterated analogs.
  • Trap intermediates via low-temperature NMR or EPR spectroscopy.
  • Computational modeling (e.g., transition state analysis with Gaussian software) provides mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-3-cyclobutyl-1H-pyrazole
Reactant of Route 2
4-(chloromethyl)-3-cyclobutyl-1H-pyrazole

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